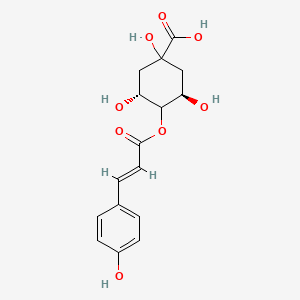
4-p-Coumaroylquinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-p-coumaroylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of 4-coumaric acid with the 4-hydroxy group of (-)-quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It derives from a (-)-quinic acid and a 4-coumaric acid.
Aplicaciones Científicas De Investigación
Sources
4-p-Coumaroylquinic acid is found in several plant species, including:
- Camellia sinensis (tea)
- Prunus cerasus (sour cherries)
- Various fruits such as pears, apricots, and gooseberries .
Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. This property makes it a candidate for use in dietary supplements aimed at preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have indicated that this compound can reduce inflammation markers in various models. For example, it has been linked to decreased expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha in animal studies . These findings suggest potential applications in treating inflammatory conditions.
Astringency in Beverages
In the context of tea production, this compound has been identified as a key contributor to the astringent taste of Keemun black tea. Research utilizing mass spectrometry and sensory evaluation methods confirmed its role as an astringent compound, with a threshold concentration established at approximately 38 µM . This characteristic can influence consumer preferences and product formulation strategies.
Functional Food Ingredient
Given its antioxidant and anti-inflammatory properties, this compound is being explored as a functional food ingredient. Its presence in various fruits positions it as a natural additive that can enhance the health benefits of food products .
Antimicrobial Activity
Research indicates that hydroxycinnamoyl-quinic acids, including this compound, possess antimicrobial properties. They have shown effectiveness against several bacterial strains, making them potential candidates for developing natural preservatives or therapeutic agents against infections .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In vitro studies suggest that it may enhance neuronal survival under oxidative stress conditions, indicating potential applications in neurodegenerative disease prevention .
Cosmetic Industry Applications
Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at skin protection against oxidative damage. Its ability to scavenge free radicals can contribute to anti-aging products and formulations intended to improve skin health .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Health | Antioxidant supplements | Protects against oxidative stress |
| Anti-inflammatory treatments | Reduces inflammation markers | |
| Food Industry | Astringency in teas | Key contributor to taste profile |
| Functional food ingredient | Enhances health benefits of food products | |
| Pharmaceutical | Antimicrobial agents | Effective against various bacterial strains |
| Neuroprotective effects | Potential in neurodegenerative disease prevention | |
| Cosmetic Industry | Skin protection formulations | Antioxidant properties beneficial for skin health |
Case Studies
- Astringency in Black Tea :
- Neuroprotective Effects :
- Antimicrobial Activity :
Propiedades
Número CAS |
1108200-72-1 |
|---|---|
Fórmula molecular |
C16H18O8 |
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1 |
Clave InChI |
XWRHBGVVCOSNKO-OPGYGNEESA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
SMILES isomérico |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















